
N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C22H27N3O3S2 and its molecular weight is 445.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Novel Antipsychotic Agents
Research has led to the development of novel compounds with potential antipsychotic properties without interacting with dopamine receptors, a common target for existing antipsychotic drugs. Such compounds, derived from pyrazol-5-ols, have shown activity in behavioral animal tests and offer a unique approach to antipsychotic therapy with reduced side effects associated with dopamine receptor antagonism (Wise et al., 1987).
Anti-Inflammatory Activity
A series of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide derivatives were synthesized, showcasing significant anti-inflammatory activities. This highlights the chemical framework's potential in developing new anti-inflammatory agents (Sunder & Maleraju, 2013).
Antioxidant Activity
Studies on coordination complexes constructed from pyrazole-acetamide derivatives have demonstrated significant antioxidant activities. These findings indicate the role of hydrogen bonding in enhancing the antioxidant properties of such compounds, providing a basis for developing antioxidant therapies (Chkirate et al., 2019).
Anti-Inflammatory, Analgesic, and Anticancer Properties
Celecoxib derivatives have been explored for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. This research underscores the versatility of the chemical structure in addressing multiple therapeutic targets, including cancer and hepatitis C virus infection (Küçükgüzel et al., 2013).
Anticonvulsant Activity
The synthesis and evaluation of alkanamide derivatives bearing heterocyclic rings like pyrazole have shown promising anticonvulsant activities. This research contributes to the development of new anticonvulsant drugs with potentially improved efficacy and safety profiles (Tarikogullari et al., 2010).
作用機序
Target of Action
Thiophene derivatives are a significant class of biologically active compounds . They have been used to produce a combinatorial library of molecules with a variety of biological effects . .
Mode of Action
The mode of action of thiophene derivatives can vary widely depending on the specific compound and its targets . Without specific information on the targets of “N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide” or “N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-2-[4-(propane-2-sulfonyl)phenyl]acetamide”, it’s difficult to provide a detailed explanation of their mode of action.
Biochemical Pathways
Thiophene derivatives can affect a variety of biochemical pathways, depending on their specific targets . .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of thiophene derivatives can vary widely depending on the specific compound . Without specific information on “this compound” or “N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-2-[4-(propane-2-sulfonyl)phenyl]acetamide”, it’s difficult to provide a detailed outline of their ADME properties.
Result of Action
The molecular and cellular effects of thiophene derivatives can vary widely depending on their specific targets and mode of action . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of thiophene derivatives . .
特性
IUPAC Name |
N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S2/c1-15(2)30(27,28)20-7-5-18(6-8-20)13-21(26)23-10-11-25-17(4)22(16(3)24-25)19-9-12-29-14-19/h5-9,12,14-15H,10-11,13H2,1-4H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCCMUWHDWXOPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)CC2=CC=C(C=C2)S(=O)(=O)C(C)C)C)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

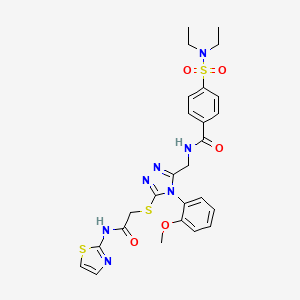
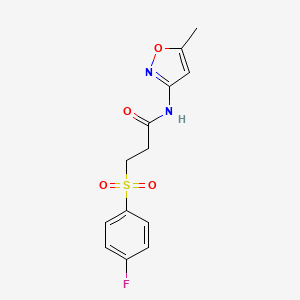
![1-ethyl-5-[(3-methylpiperidin-1-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B2584595.png)
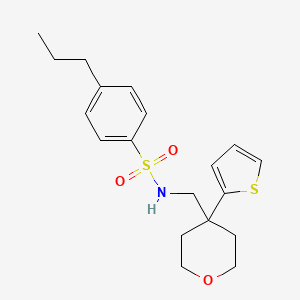


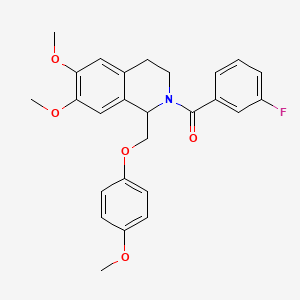
![ethyl 6-methyl-2-(4-oxo-4H-chromene-2-carboxamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2584605.png)

![7-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B2584607.png)
![N-(4-ethoxyphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2584609.png)
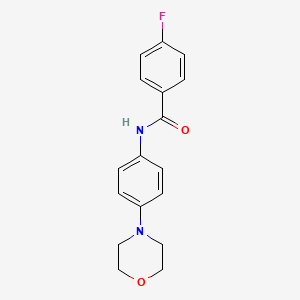
![N-(4-chlorophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2584614.png)
